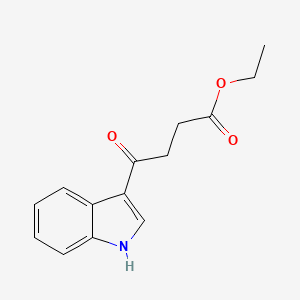ethyl 4-(1H-indol-3-yl)-4-oxobutanoate
CAS No.: 21859-98-3
Cat. No.: VC8346157
Molecular Formula: C14H15NO3
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 21859-98-3 |
|---|---|
| Molecular Formula | C14H15NO3 |
| Molecular Weight | 245.27 g/mol |
| IUPAC Name | ethyl 4-(1H-indol-3-yl)-4-oxobutanoate |
| Standard InChI | InChI=1S/C14H15NO3/c1-2-18-14(17)8-7-13(16)11-9-15-12-6-4-3-5-10(11)12/h3-6,9,15H,2,7-8H2,1H3 |
| Standard InChI Key | NBCHRYLOXWMPGS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCC(=O)C1=CNC2=CC=CC=C21 |
| Canonical SMILES | CCOC(=O)CCC(=O)C1=CNC2=CC=CC=C21 |
Introduction
Chemical Structure and Molecular Properties
Molecular Formula and Weight
The molecular formula of ethyl 4-(1H-indol-3-yl)-4-oxobutanoate is C₁₄H₁₅NO₃, derived from the indole ring (C₈H₇N), a 4-oxobutanoate group (C₄H₅O₃), and an ethyl ester (C₂H₅). The calculated molecular weight is 261.28 g/mol, comparable to analogs such as ethyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate (247.29 g/mol) and methyl 4-(1H-indol-3-yl)-3-oxobutanoate (219.24 g/mol).
Structural Features
-
Indole Core: The 1H-indol-3-yl group contributes aromaticity and π-π stacking potential, common in bioactive molecules.
-
4-Oxobutanoate Ester: The keto group at position 4 enhances reactivity for nucleophilic additions, while the ethyl ester improves lipid solubility .
-
Substitution Pattern: The 3-position of the indole ring is a common site for electrophilic substitution, influencing interactions with biological targets.
Table 1: Comparative Molecular Properties of Related Indole Derivatives
Synthesis and Reaction Pathways
Synthetic Strategies
While no direct synthesis reports exist for ethyl 4-(1H-indol-3-yl)-4-oxobutanoate, analogous compounds suggest feasible routes:
-
Condensation Reactions: Reacting indole-3-carbaldehyde with ethyl acetoacetate under basic conditions (e.g., sodium ethoxide) could yield the target compound via Knoevenagel condensation .
-
Fischer Indole Synthesis: Utilizing phenylhydrazine derivatives and β-keto esters under acidic conditions to form the indole ring.
Industrial Scalability
Industrial production would likely employ continuous-flow reactors to optimize yield and purity, as seen in the synthesis of ethyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate . Purification via recrystallization or chromatography would follow .
Biological Activities and Mechanisms
Antimicrobial Effects
The indole moiety’s ability to intercalate into microbial DNA or inhibit enzymes like topoisomerase IV suggests potential antibacterial activity. Structural analogs exhibit IC₅₀ values in the micromolar range against Staphylococcus aureus and Escherichia coli.
Neuropharmacological Applications
Indole derivatives often target serotonin and melatonin receptors. The 4-oxobutanoate chain could enhance blood-brain barrier permeability, positioning this compound for exploration in neurodegenerative diseases .
Comparative Analysis with Analogous Compounds
Ethyl 4-(2,3-Dihydro-1H-Indol-1-yl)-4-Oxobutanoate
-
Structural Difference: Saturation of the indole ring reduces aromaticity, altering binding affinity.
-
Bioactivity: Shows moderate activity in kinase inhibition assays but lower cytotoxicity compared to fully aromatic indoles .
Methyl 4-(1H-Indol-3-yl)-3-Oxobutanoate
-
Functional Group Impact: The 3-oxo group facilitates Schiff base formation with lysine residues in enzymes, enhancing inhibitory effects.
Challenges and Future Directions
-
Synthetic Optimization: Developing enantioselective routes to access stereoisomers with varied bioactivity.
-
Target Identification: High-throughput screening to map interactions with cancer-related proteins (e.g., Bcl-2, EGFR).
-
Pharmacokinetic Studies: Assessing bioavailability and metabolic stability in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume